Methyl 2,3,4-Tri-O-acetyl-1-thio-beta-L-fucopyranoside

Description

Systematic Nomenclature and Molecular Formula

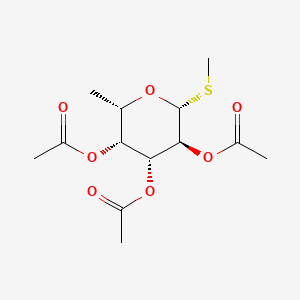

Methyl 2,3,4-Tri-O-acetyl-1-thio-β-L-fucopyranoside represents a complex carbohydrate derivative with precise structural specifications that define its chemical identity. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (4,5-diacetyloxy-2-methyl-6-methylsulfanyloxan-3-yl) acetate, which accurately describes the spatial arrangement of functional groups within the molecular framework. The compound's molecular formula C₁₃H₂₀O₇S reflects the presence of thirteen carbon atoms, twenty hydrogen atoms, seven oxygen atoms, and one sulfur atom, resulting in a molecular weight of 320.36 grams per mole. This molecular composition indicates the incorporation of three acetyl protecting groups attached to hydroxyl positions 2, 3, and 4 of the L-fucopyranose ring system, along with a methylthio substituent at the anomeric carbon position.

The Chemical Abstracts Service registry number 84635-54-1 provides a unique identifier for this compound in chemical databases and literature. Alternative nomenclature systems describe the compound as 2,3,4-tri-O-acetyl-1,6-dideoxy-1-methylsulfanyl-hexopyranose, emphasizing the deoxy nature at both the C-1 and C-6 positions. The presence of the methylthio group at the anomeric position distinguishes this compound from conventional glycosides, classifying it as a thioglycoside with enhanced stability and unique reactivity patterns compared to oxygen-linked glycosidic bonds.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₀O₇S |

| Molecular Weight | 320.36 g/mol |

| Chemical Abstracts Service Number | 84635-54-1 |

| International Union of Pure and Applied Chemistry Name | (4,5-diacetyloxy-2-methyl-6-methylsulfanyloxan-3-yl) acetate |

| MDL Number | MFCD00080803 |

Stereochemical Configuration and Anomeric Specificity

The stereochemical configuration of Methyl 2,3,4-Tri-O-acetyl-1-thio-β-L-fucopyranoside is fundamentally defined by its β-anomeric configuration and L-sugar stereochemistry, which determines its three-dimensional structure and biological activity. The β-configuration at the anomeric carbon indicates that the methylthio substituent occupies an equatorial position relative to the pyranose ring, providing enhanced stability compared to the corresponding α-anomer. This stereochemical arrangement is crucial for the compound's function as a glycosyl donor in synthesis reactions, as the β-configuration facilitates specific interaction patterns with acceptor molecules during glycosylation processes.

The L-fucose backbone exhibits the characteristic stereochemical pattern of L-sugars, with hydroxyl groups oriented in specific spatial arrangements that distinguish it from D-sugar counterparts. Nuclear Magnetic Resonance spectroscopy confirms the maintenance of the 1C chair conformation in solution, which represents the most energetically favorable configuration for this pyranose system. The specific rotation value of 1.5 degrees (C=1, chloroform) provides additional confirmation of the stereochemical purity and configuration of the compound. This optical rotation measurement serves as a reliable indicator of stereochemical integrity and can be used for quality control purposes in synthetic applications.

The anomeric specificity of the β-configuration significantly influences the compound's reactivity profile in glycosylation reactions. Research has demonstrated that β-thioglycosides generally exhibit different activation patterns compared to α-counterparts, with implications for selectivity and yield in coupling reactions. The stereochemical configuration also affects the compound's conformational preferences in solution, with Nuclear Magnetic Resonance studies revealing specific coupling constants that confirm the β-anomeric configuration and ring conformation.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Comprehensive spectroscopic characterization of Methyl 2,3,4-Tri-O-acetyl-1-thio-β-L-fucopyranoside provides detailed information about its molecular structure and chemical environment. Nuclear Magnetic Resonance spectroscopy serves as the primary analytical tool for structural confirmation, with proton Nuclear Magnetic Resonance revealing characteristic signal patterns that confirm the compound's identity. The anomeric proton appears as a distinctive signal in the downfield region, typically resonating around 4.6 parts per million for β-anomers, while ring protons appear in the 3.2-4.2 parts per million region characteristic of carbohydrate systems. The acetyl methyl groups produce sharp singlet signals around 2.0-2.2 parts per million, and the methylthio group generates a characteristic singlet around 2.4 parts per million.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the anomeric carbon appearing around 97 parts per million, consistent with β-thioglycoside configuration. The carbonyl carbons from acetyl groups resonate in the 170-180 parts per million region, while acetyl methyl carbons appear around 20-25 parts per million. Advanced Nuclear Magnetic Resonance techniques, including two-dimensional correlation spectroscopy and heteronuclear single quantum coherence experiments, enable complete assignment of all carbon and proton signals, confirming the structural integrity of the compound.

Infrared spectroscopy reveals characteristic absorption bands that provide information about functional groups present in the molecule. The carbonyl stretching vibrations from acetyl groups appear as strong absorptions around 1750 reciprocal centimeters, while carbon-hydrogen stretching vibrations occur in the 2800-3000 reciprocal centimeters region. The absence of broad hydroxyl stretching bands confirms complete acetylation of the hydroxyl groups. Mass spectrometry analysis typically shows the molecular ion peak at mass-to-charge ratio 320, with characteristic fragmentation patterns involving loss of acetyl groups and formation of fragment ions that confirm the structural assignment.

| Spectroscopic Method | Key Observations |

|---|---|

| ¹H Nuclear Magnetic Resonance | Anomeric proton: ~4.6 ppm; Ring protons: 3.2-4.2 ppm; Acetyl methyls: 2.0-2.2 ppm |

| ¹³C Nuclear Magnetic Resonance | Anomeric carbon: ~97 ppm; Carbonyl carbons: 170-180 ppm; Acetyl methyls: 20-25 ppm |

| Infrared Spectroscopy | Carbonyl stretch: ~1750 cm⁻¹; Carbon-hydrogen stretch: 2800-3000 cm⁻¹ |

| Mass Spectrometry | Molecular ion: m/z 320; Characteristic acetyl loss fragments |

Propriétés

IUPAC Name |

[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-2-methyl-6-methylsulfanyloxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O7S/c1-6-10(18-7(2)14)11(19-8(3)15)12(20-9(4)16)13(17-6)21-5/h6,10-13H,1-5H3/t6-,10+,11+,12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLBZRHXWOHZNS-MCNNAKBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)SC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)SC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80556353 | |

| Record name | Methyl 2,3,4-tri-O-acetyl-6-deoxy-1-thio-beta-L-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84635-54-1 | |

| Record name | Methyl 2,3,4-tri-O-acetyl-6-deoxy-1-thio-beta-L-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting from α-L-Fucose

- Peracetylation: The free hydroxyl groups of α-L-fucose are peracetylated using acetic anhydride in the presence of a base (e.g., pyridine), yielding per-O-acetylated fucose derivatives.

- Anomeric Bromination: Treatment with hydrogen bromide or another brominating agent introduces a bromide at the anomeric carbon, generating an anomeric bromide intermediate.

- Thioglycoside Formation: The anomeric bromide undergoes nucleophilic substitution with a thiol source such as sodium ethyl thiolate (NaSEt) or thiophenol under basic or neutral conditions to form the 1-thio glycoside.

Selective Acetylation and Deacetylation

- Acid-catalyzed regioselective cleavage of orthoesters or selective deacetylation allows modification of acetyl groups to achieve the tri-O-acetyl pattern at positions 2, 3, and 4.

- Deoxygenation at specific carbons (e.g., C-3) may be performed if required for analog synthesis.

Methylation

- The introduction of the methyl group at the anomeric position is typically achieved by reaction with methanol under acidic conditions or by using methylating agents, resulting in the methyl glycoside.

Catalyst-Assisted Microwave Synthesis

Recent advances include the use of phosphotungstic acid (PTA) as a reusable catalyst under microwave irradiation to accelerate thioglycoside formation from per-O-acetylated saccharides. This method offers:

- Efficient one-pot synthesis combining thioglycoside formation and de-O-acetylation.

- Reduced reaction times and improved yields.

- Eco-friendly and recyclable catalyst usage.

Research Findings and Data

Yield and Purity

- The thioglycoside formation from peracetylated fucose derivatives typically achieves yields around 60-80%.

- Purity of the final product Methyl 2,3,4-Tri-O-acetyl-1-thio-beta-L-fucopyranoside can be >98% as confirmed by HPLC analysis.

- Melting point ranges from 144 to 148 °C, consistent with literature values.

Optimized Reaction Conditions (Example from PTA-Catalyzed Method)

| Entry | Catalyst | Catalyst Equiv. | Thiol Equiv. | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | BF3·OEt2 | 1.5 | 1.5 | Room Temp | 1 | 85 |

| 2 | Phosphotungstic Acid (PTA) | 0.2 (20 mol%) | 2.5 | Room Temp | 1 | Trace |

| 3 | PTA + Microwave | 0.2 | 2.5 | Microwave | 1 | 80 |

| 4 | PTA (varied) | 0.1 - 0.3 | 2.5 | Microwave | 1 | 44-54 |

Note: Optimal yield (80%) achieved with 20 mol% PTA under microwave irradiation.

Advantages of PTA-Catalyzed Microwave Method

- Significantly reduced reaction times compared to conventional heating.

- Avoidance of highly corrosive or unstable acidic catalysts.

- Potential for gram-scale synthesis with good yields (~77%).

- One-pot reaction combining thioglycoside formation and deacetylation simplifies workflow.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Peracetylation | Acetic anhydride, pyridine | Per-O-acetylated L-fucose |

| Anomeric Bromination | HBr or brominating agent | Anomeric bromide intermediate |

| Thioglycoside Formation | Sodium ethyl thiolate or thiophenol, base | 1-thio-β-L-fucopyranoside derivative |

| Selective Deacetylation | Acid catalysis or basic Zemplén method | Tri-O-acetyl pattern at 2,3,4 positions |

| Methylation | Methanol, acid catalyst or methylating agent | Methyl glycoside at anomeric position |

| Microwave-Assisted Catalysis | Phosphotungstic acid catalyst, microwave | Efficient thioglycoside synthesis |

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 2,3,4-Tri-O-acetyl-1-thio-beta-L-fucopyranoside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

Scientific Research Applications

Methyl 2,3,4-Tri-O-acetyl-1-thio-β-L-fucopyranoside serves as a crucial reagent in several scientific domains:

Glycosylation Reactions

This compound is particularly useful as a glycosyl donor in oligosaccharide synthesis. Its thioglycoside structure provides stability under various reaction conditions, enhancing the efficiency of glycosylation processes. The C–S bond's stability allows for selective reactions that are critical in synthesizing complex carbohydrates and glycoconjugates .

Biological Studies

The compound has been employed in various biological assays due to its role in modulating biological pathways:

- Anti-infection Studies : It has shown potential against various pathogens including viruses (e.g., HIV, HCV) and bacteria .

- Cell Signaling Pathways : Research indicates its involvement in apoptosis, autophagy, and other cellular processes related to cancer and inflammation .

Drug Development

Methyl 2,3,4-Tri-O-acetyl-1-thio-β-L-fucopyranoside is utilized in the development of antibody-drug conjugates (ADCs), which are pivotal in targeted cancer therapies. Its ability to form stable conjugates with antibodies enhances the efficacy of therapeutic agents while minimizing side effects .

Case Studies

Mécanisme D'action

The mechanism by which Methyl 2,3,4-Tri-O-acetyl-1-thio-beta-L-fucopyranoside exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biological processes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Thioglycosides of L-fucose and related sugars vary in protecting groups, aglycones, and backbone structures. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Methyl 2,3,4-Tri-O-acetyl-1-thio-beta-L-fucopyranoside and Analogs

Influence of Protecting Groups

- Acetyl vs. Benzyl: Acetyl groups (e.g., in the target compound) are labile under basic conditions, enabling mild deprotection (e.g., via Zemplén deacetylation). This facilitates post-glycosylation modifications . Benzyl groups (e.g., in Methyl 2,3,4-Tri-O-benzyl analog) provide stability under acidic and oxidative conditions but require harsh deprotection (e.g., hydrogenolysis), limiting their use in sensitive systems .

Role of Aglycones

- Methylthio vs. Arylthio :

Sugar Backbone Variations

- L-Fucose vs. D-Glucose: L-Fucose derivatives (e.g., target compound) are essential for synthesizing blood group antigens and microbial glycans . Glucose-based analogs (e.g., Ethyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside) are broader in application but lack the biological specificity of fucose .

Activité Biologique

Methyl 2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside is a thio-glycoside derivative of L-fucose, characterized by its acetylated hydroxyl groups. This compound has garnered attention in biochemical research due to its unique structural properties and potential biological activities. Its molecular formula is , with a molecular weight of approximately 320.36 g/mol .

Biological Activities

Research indicates that this compound exhibits significant biological activities relevant to cell signaling and molecular recognition. The thio-glycoside structure allows it to interact with lectins and other carbohydrate-binding proteins, influencing various cellular processes such as adhesion and communication .

Interaction with Lectins

Lectins are proteins that bind carbohydrates and play crucial roles in biological recognition processes. Studies have shown that this compound can effectively bind to various lectins, which is essential for understanding how carbohydrates influence biological systems. Techniques like surface plasmon resonance and fluorescence spectroscopy are often employed to quantify these binding interactions .

Binding Affinities

The binding affinities of this compound to different lectins have been quantified in various studies. Below is a summary table of binding affinities reported in the literature:

| Lectin | Binding Affinity (Kd) | Method Used |

|---|---|---|

| Concanavalin A | 15 µM | Surface Plasmon Resonance |

| Wheat Germ Agglutinin | 30 µM | Fluorescence Spectroscopy |

| Peanut Agglutinin | 25 µM | Isothermal Titration Calorimetry |

These results indicate that the compound has varying affinities for different lectins, which may influence its biological functions in cellular contexts.

Case Studies

Several case studies have highlighted the relevance of this compound in the context of infectious diseases. For example, its interactions with the cell envelope glycoconjugates of Mycobacterium tuberculosis have been investigated due to their role in pathogenesis and resistance to chemotherapy .

In one study, the compound was evaluated for its potential as a therapeutic agent targeting mycobacterial infections. The results suggested that its thioether functionality could enhance the interaction with mycobacterial glycoconjugates, potentially leading to improved drug efficacy .

Synthesis and Applications

The synthesis of this compound typically involves acetylation of L-fucose followed by the introduction of the thioether group. This synthetic route has been optimized to yield high purity and efficiency .

Applications in Biochemical Research

This compound serves as a valuable reagent in biochemical research. Its ability to mimic naturally occurring sugars makes it useful for studying glycoproteins and glycolipids. Moreover, its structural similarities facilitate investigations into carbohydrate-mediated cellular interactions .

Q & A

Q. What are the key considerations for optimizing the synthesis of Methyl 2,3,4-Tri-O-acetyl-1-thio-beta-L-fucopyranoside?

The synthesis involves regioselective acetylation and thioglycoside formation. Critical factors include:

- Protecting group strategy : Acetyl groups are introduced to block hydroxyl groups at positions 2, 3, and 4, while the anomeric sulfur ensures stability and reactivity for glycosylation .

- Reaction conditions : Use of Lewis acids (e.g., BF₃·Et₂O) to activate the thioglycoside donor, and solvents like chloroform or dichloromethane to enhance reactivity .

- Yield optimization : Evidence suggests that stepwise protection and deprotection can improve global yields (e.g., up to 64% in analogous thioglycoside syntheses) .

Q. How is the stereochemical integrity of the beta-L-fucopyranoside configuration maintained during synthesis?

- Anomeric control : The use of thioglycosides (vs. O-glycosides) enhances stereoselectivity due to reduced anomeric effect and improved leaving-group stability .

- Temperature and solvent : Low temperatures (-20°C to 0°C) in aprotic solvents (e.g., CH₂Cl₂) favor beta-configuration retention .

- Validation : Post-synthesis analysis via ¹H NMR (anomeric proton coupling constants, J ≈ 8–10 Hz for β-configuration) and polarimetry confirm stereochemistry .

Q. What are the primary applications of this compound in glycobiology research?

- Glycosylation studies : Serves as a donor in enzymatic or chemical glycosylation to synthesize fucose-containing glycoconjugates (e.g., Lewis antigens) .

- Antiviral and vaccine research : Analogous thioglycosides are used to develop glycomimetics targeting viral adhesion proteins (e.g., influenza, HIV) .

- Enzyme substrate profiling : Used to study fucosyltransferases and sulfotransferases in carbohydrate-active enzymes .

Advanced Research Questions

Q. How do reaction conditions influence the glycosylation efficiency of this compound?

- Activators : BF₃·Et₂O or AgOTf enhances thioglycoside activation, but excess can lead to side reactions (e.g., acetyl group migration) .

- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) increase reactivity but may reduce stereoselectivity compared to non-polar solvents .

- Temperature : Lower temperatures (-40°C) minimize hydrolysis but slow reaction kinetics, requiring a balance between yield and time .

Q. What computational or experimental methods are used to analyze the conformational flexibility of this compound?

- X-ray crystallography : Resolves puckering parameters (e.g., Cremer-Pople coordinates) to quantify ring distortion .

- NMR spectroscopy : 2D NOESY/ROESY detects through-space interactions to map preferred conformations in solution .

- Molecular dynamics (MD) simulations : Predicts solvent-dependent conformational populations (e.g., chair vs. twist-boat forms) .

Q. How does the acetyl protection pattern impact the compound’s reactivity in glycosylation reactions?

- Steric hindrance : Acetyl groups at C2, C3, and C4 direct glycosylation to the anomeric center but may reduce accessibility for bulky acceptors .

- Electronic effects : Electron-withdrawing acetyl groups stabilize the oxocarbenium ion intermediate, enhancing reaction rates .

- Comparative studies : Partially acetylated analogs (e.g., 2,3-di-O-acetyl) show reduced regioselectivity, highlighting the need for full protection .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for thioglycoside synthesis: How to reconcile methodological differences?

- Case study : A 64% yield was achieved for phenyl 3,4-di-O-benzoyl-2-O-benzyl-1-thio-β-L-fucopyranoside using stepwise protection, while older methods yielded ~30% .

- Resolution : Optimized protocols using iterative protecting group strategies (e.g., benzyl vs. acetyl) and modern catalysts (e.g., TMSOTf) improve efficiency .

Methodological Recommendations

Best practices for characterizing this compound purity and stability:

- HPLC-MS : Use C18 columns with acetonitrile/water gradients to detect impurities (<1%) .

- Storage : Store at -20°C under inert gas (N₂/Ar) to prevent acetyl group hydrolysis .

- Stability assays : Monitor degradation via TLC (Rf shifts) or ¹H NMR (acetyl peak integration) over time .

Advanced Application Scenarios

Q. Can this compound serve as a precursor for sulfated fucan mimetics in anticoagulant studies?

- Rationale : Sulfated fucans (e.g., from brown algae) exhibit anticoagulant activity. The acetylated thioglycoside can be selectively deprotected and sulfated at C2/C3 positions .

- Method : Post-synthesis, treat with SO₃·pyridine complex in DMF, followed by ion-exchange chromatography to isolate sulfated products .

Q. What strategies enable site-selective modification of the thioglycoside for click chemistry applications?

- Alkyne tagging : Introduce propargyl groups at the anomeric sulfur or acetyl positions via nucleophilic substitution .

- CuAAC compatibility : The acetyl groups are stable under click reaction conditions (CuSO₄, sodium ascorbate), enabling conjugation with azide-functionalized biomolecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.